

Application Notes and Protocols for Demethylmaprotiline-d2 in In Vitro Metabolism Studies

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Compound of Interest

Compound Name: Demethylmaprotiline-d2

Cat. No.: B15139901

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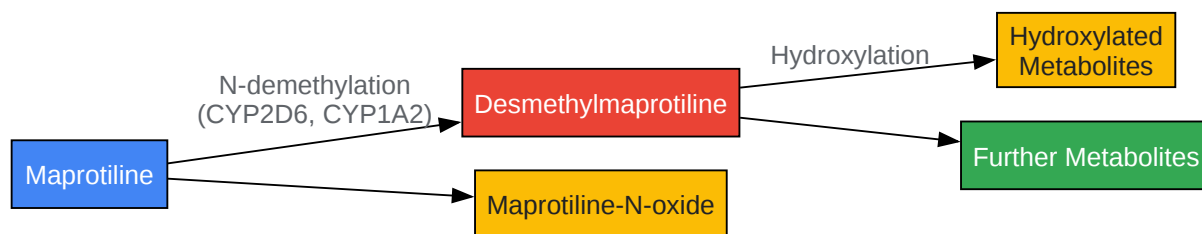
Introduction

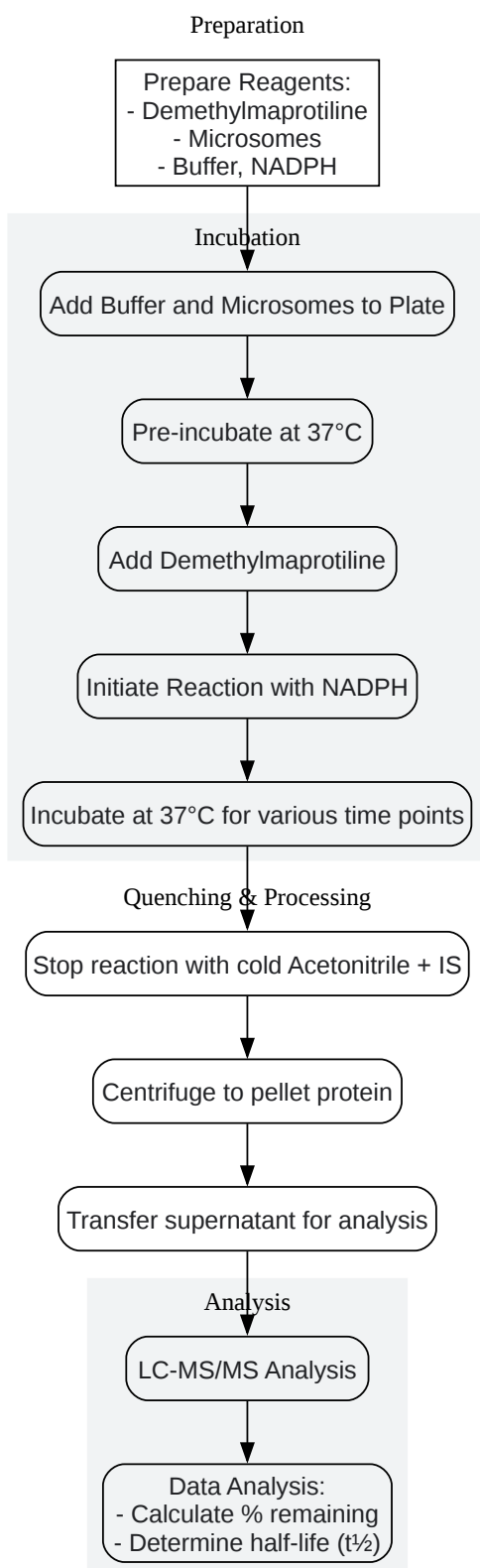
Demethylmaprotiline, the major active metabolite of the tetracyclic antidepressant maprotiline, undergoes further metabolism in the body, influencing its pharmacokinetic profile and overall therapeutic effect. Understanding the metabolic fate of this compound is crucial for drug development and for assessing potential drug-drug interactions. **Demethylmaprotiline-d2**, a stable isotope-labeled version of demethylmaprotiline, serves as an invaluable tool for in vitro metabolism studies. Its key application lies in its use as an internal standard for the accurate quantification of unlabeled demethylmaprotiline in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous metabolite without significantly altering its chemical and metabolic properties.

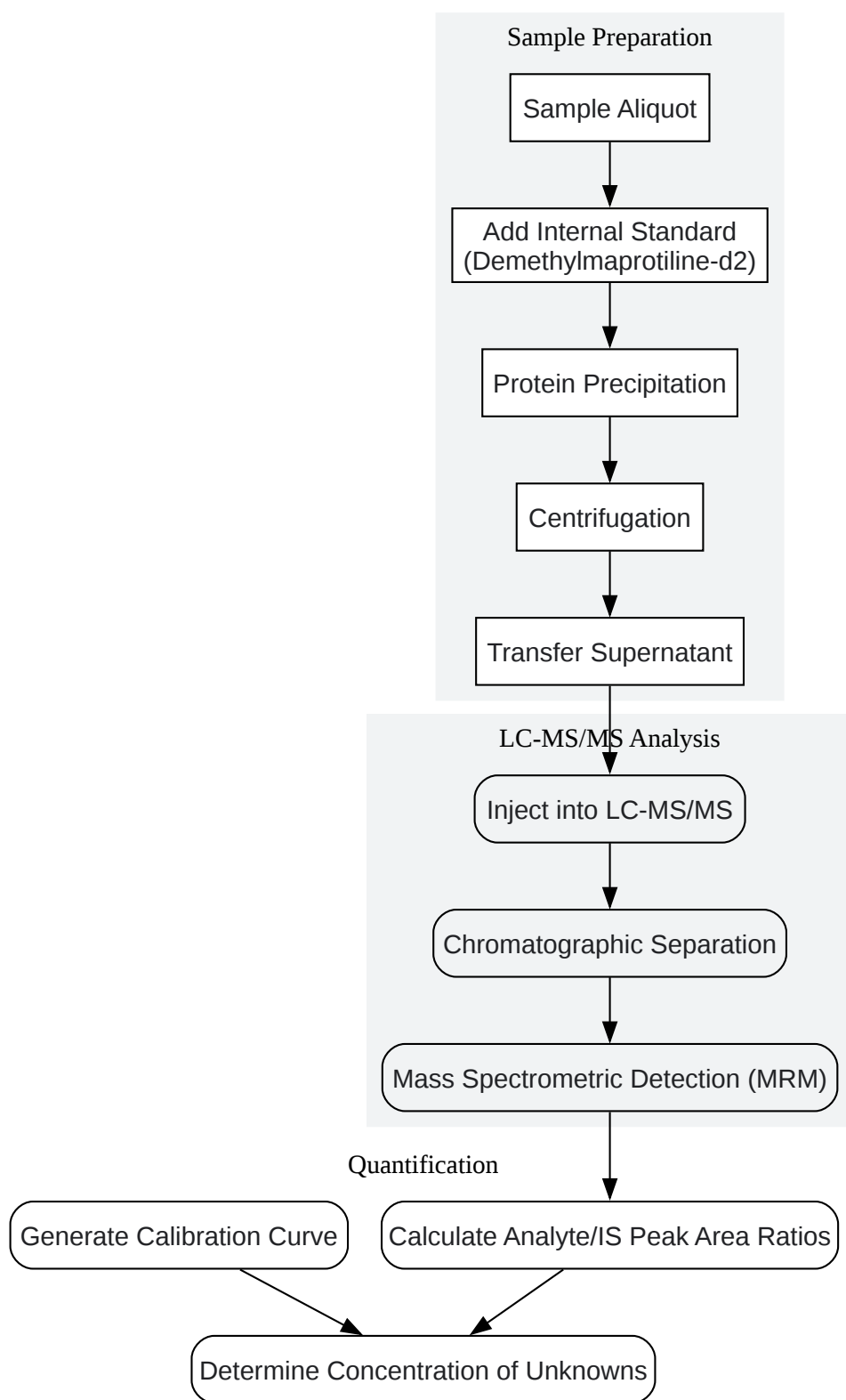
This document provides detailed application notes and protocols for the use of **Demethylmaprotiline-d2** in in vitro metabolism studies, including metabolic stability assays and its application as an internal standard for quantitative analysis.

Metabolic Pathway of Maprotiline

Maprotiline is primarily metabolized in the liver through N-demethylation to its active metabolite, desmethyldesipramine. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2D6 being the major contributor (approximately 83%) and CYP1A2 playing a lesser role (approximately 17%).^{[1][2]} Desmethyldesipramine is then further metabolized through various pathways, including hydroxylation and N-oxidation.^{[3][4]} Other metabolites of maprotiline that have been identified include 2-hydroxy-maprotiline and 3-hydroxy-maprotiline.^[3]







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